

experimental protocol for Swern oxidation of N-Cbz-3-piperidinemethanol

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Compound of Interest

Compound Name: *Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate*

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Application Note: Swern Oxidation of N-Cbz-3-piperidinemethanol

Abstract

This document provides a comprehensive experimental protocol for the Swern oxidation of N-Cbz-3-piperidinemethanol to its corresponding aldehyde, N-Cbz-3-piperidinecarboxaldehyde. The Swern oxidation is a widely used method for the mild and efficient conversion of primary and secondary alcohols to aldehydes and ketones, respectively.^{[1][2]} This protocol is particularly valuable for substrates sensitive to harsher oxidation conditions.^[2] The procedure detailed below utilizes oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine (TEA) under cryogenic conditions to ensure high yield and purity of the desired product.^{[1][2]}

Introduction

The Swern oxidation is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.^{[1][2]} The reaction proceeds by activating dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, to form the highly reactive chloro(dimethyl)sulfonium chloride.^{[1][2]} The alcohol substrate then attacks this species, leading to the formation of an alkoxy sulfonium salt. Subsequent deprotonation by a hindered base, such as triethylamine, generates a sulfur ylide, which undergoes an

intramolecular elimination via a five-membered ring transition state to yield the desired carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[2] A critical aspect of this reaction is maintaining a low temperature, typically -78 °C, to prevent side reactions.[2] This protocol has been adapted for the specific oxidation of N-Cbz-3-piperidinemethanol, a common intermediate in pharmaceutical development.

Quantitative Data Summary

The following table outlines the suggested quantities and reaction parameters for the Swern oxidation of N-Cbz-3-piperidinemethanol. These values are based on established protocols for similar primary alcohols and may be scaled as needed.

Reagent/Parameter	Value	Molar Equivalents	Notes
N-Cbz-3-piperidinemethanol	1.0 g (3.8 mmol)	1.0	Starting material
Oxalyl Chloride	0.42 mL (4.94 mmol)	1.3	Use a 2.0 M solution in DCM
Dimethyl Sulfoxide (DMSO)	0.68 mL (9.5 mmol)	2.5	Anhydrous
Triethylamine (TEA)	2.65 mL (19.0 mmol)	5.0	Anhydrous
Dichloromethane (DCM)	20 mL	-	Anhydrous
Reaction Temperature	-78 °C to room temp.	-	Dry ice/acetone bath
Reaction Time	~ 2 hours	-	Varies with scale
Expected Yield	>90%	-	Based on similar reactions

Experimental Protocol

1. Preparation:

- All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
- Anhydrous solvents and reagents are critical for the success of the reaction.
- Prepare a dry ice/acetone bath to maintain a temperature of -78 °C.

2. Reaction Setup:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (10 mL).
- Cool the flask to -78 °C using the dry ice/acetone bath.

3. Activation of DMSO:

- Slowly add oxalyl chloride (1.3 equivalents) to the cooled DCM.
- In a separate flask, dissolve dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM (5 mL).
- Add the DMSO solution dropwise to the oxalyl chloride solution over 10-15 minutes, ensuring the internal temperature does not rise above -60 °C. Vigorous gas evolution (CO and CO₂) will be observed.[2]
- Stir the resulting mixture at -78 °C for 15 minutes.

4. Addition of Alcohol:

- Dissolve N-Cbz-3-piperidinemethanol (1.0 equivalent) in anhydrous DCM (5 mL).
- Add the alcohol solution dropwise to the activated DMSO mixture over 10-15 minutes, maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 30-45 minutes.

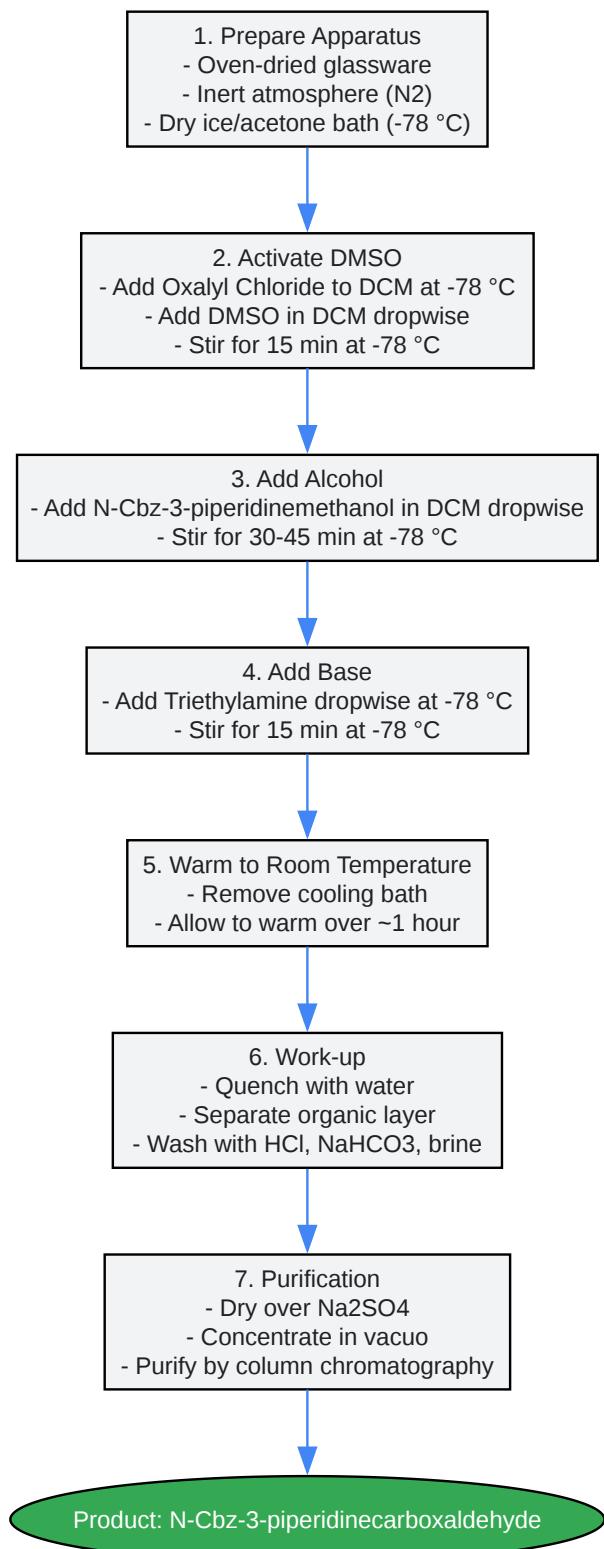
5. Addition of Base and Quenching:

- Slowly add triethylamine (5.0 equivalents) to the reaction mixture dropwise, again ensuring the temperature remains at -78 °C.
- After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes.
- Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

6. Work-up and Purification:

- Once at room temperature, quench the reaction by adding water (10 mL).
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
- The crude product can be purified by flash column chromatography on silica gel if necessary. A notorious byproduct of this reaction is the foul-smelling dimethyl sulfide; all glassware should be rinsed with bleach to oxidize the sulfide.[\[2\]](#)

Experimental Workflow Diagram



Swern Oxidation Experimental Workflow

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Caption: Workflow for the Swern oxidation of N-Cbz-3-piperidinemethanol.

Safety Precautions

- The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide gas and the formation of foul-smelling dimethyl sulfide.[2]
- Oxalyl chloride is corrosive and moisture-sensitive; handle with care.
- The reaction is highly exothermic during the addition of DMSO to oxalyl chloride; slow, controlled addition at low temperature is crucial.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

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References

- 1. benchchem.com [benchchem.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
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